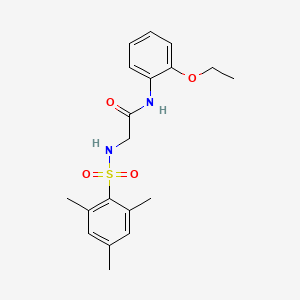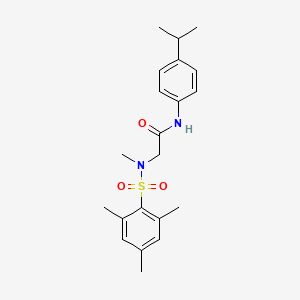
N~1~-(2-ethoxyphenyl)-N~2~-(mesitylsulfonyl)glycinamide
Vue d'ensemble
Description
N-1-(2-ethoxyphenyl)-N2-(mesitylsulfonyl)glycinamide, also known as EPM, is a compound that has been extensively studied for its potential use in scientific research. EPM is a potent and selective inhibitor of the protein-protein interaction between the transcription factor CBP and the histone acetyltransferase p300. This interaction plays a critical role in the regulation of gene expression, and inhibition of this interaction has been shown to have a wide range of potential applications.
Mécanisme D'action
The mechanism of action of N~1~-(2-ethoxyphenyl)-N~2~-(mesitylsulfonyl)glycinamide is based on its ability to inhibit the interaction between CBP and p300. This interaction plays a critical role in the regulation of gene expression, and inhibition of this interaction has been shown to have a wide range of potential applications. This compound has been shown to be a potent and selective inhibitor of this interaction, making it an attractive compound for use in scientific research.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, as well as to induce apoptosis in cancer cells. This compound has also been shown to have potential applications in the treatment of various neurological disorders, including Alzheimer's disease and Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of N~1~-(2-ethoxyphenyl)-N~2~-(mesitylsulfonyl)glycinamide is that it is a potent and selective inhibitor of the interaction between CBP and p300. This makes it an attractive compound for use in scientific research, as it can be used to study the role of this interaction in various cellular processes. However, one of the limitations of this compound is that it is a relatively new compound, and further research is needed to fully understand its potential applications.
Orientations Futures
There are many potential future directions for the study of N~1~-(2-ethoxyphenyl)-N~2~-(mesitylsulfonyl)glycinamide. One area of research could be the development of new compounds that are based on the structure of this compound, but that have improved potency and selectivity. Another area of research could be the identification of new targets for this compound, which could lead to the development of new therapies for various diseases. Additionally, further research is needed to fully understand the potential applications of this compound in the treatment of various neurological disorders.
Applications De Recherche Scientifique
N~1~-(2-ethoxyphenyl)-N~2~-(mesitylsulfonyl)glycinamide has been extensively studied for its potential use in scientific research. It has been shown to inhibit the interaction between CBP and p300, which has been implicated in a wide range of cellular processes, including cell proliferation, differentiation, and apoptosis. This compound has been shown to have potential applications in cancer research, as well as in the study of various neurological disorders.
Propriétés
IUPAC Name |
N-(2-ethoxyphenyl)-2-[(2,4,6-trimethylphenyl)sulfonylamino]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O4S/c1-5-25-17-9-7-6-8-16(17)21-18(22)12-20-26(23,24)19-14(3)10-13(2)11-15(19)4/h6-11,20H,5,12H2,1-4H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIRCKNKKXGXQJO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)CNS(=O)(=O)C2=C(C=C(C=C2C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~1~-2-naphthyl-N~2~-phenylglycinamide](/img/structure/B3547502.png)
![methyl 4-{[(2-{[(5-methyl-2-furyl)methyl]amino}-4,5,6,7-tetrahydro-1-benzothien-3-yl)carbonyl]amino}benzoate](/img/structure/B3547503.png)

![6-{[2-(benzylsulfonyl)ethyl]thio}-5-cyano-2-methyl-N,4-diphenylnicotinamide](/img/structure/B3547515.png)
![methyl (4-{[(2,5-dimethoxyphenyl)amino]sulfonyl}phenoxy)acetate](/img/structure/B3547525.png)

![N-[2-(acetylamino)phenyl]-2-(2-bromo-4-ethylphenoxy)acetamide](/img/structure/B3547535.png)

![1-(3-chlorophenyl)-4-{[(2-methylbenzyl)thio]acetyl}piperazine](/img/structure/B3547553.png)
![ethyl (2-{[(2-bromo-4-isopropylphenoxy)acetyl]amino}-1,3-thiazol-4-yl)acetate](/img/structure/B3547559.png)
![2-[(5-benzyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]-N-(3,5-dichlorophenyl)acetamide](/img/structure/B3547566.png)
![ethyl 1-[(2-bromo-4-isopropylphenoxy)acetyl]-4-piperidinecarboxylate](/img/structure/B3547567.png)
![2-{[4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)benzoyl]amino}-N-(2-furylmethyl)benzamide](/img/structure/B3547595.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(3,4-dimethylphenyl)glycinamide](/img/structure/B3547599.png)